3-(3-Bromothiophen-2-YL)-1-methyl-1H-pyrazol-5-amine

Catalog No.
S13813174
CAS No.
M.F
C8H8BrN3S
M. Wt
258.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromothiophen-2-YL)-1-methyl-1H-pyrazol-5-ami...

Product Name

3-(3-Bromothiophen-2-YL)-1-methyl-1H-pyrazol-5-amine

IUPAC Name

5-(3-bromothiophen-2-yl)-2-methylpyrazol-3-amine

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

InChI

InChI=1S/C8H8BrN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3

InChI Key

DVIMUXFMCZYIKK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CS2)Br)N

3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C8H8BrN3SC_8H_8BrN_3S, and it has a molecular weight of 258.14 g/mol. The compound features a bromothiophene ring, which contributes to its chemical reactivity and potential biological activity. The presence of the pyrazole moiety suggests possible interactions with various biological targets, making it a subject of interest in pharmaceutical research .

The chemical reactivity of 3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can be attributed to the bromine atom on the thiophene ring, which can participate in nucleophilic substitution reactions. Additionally, the amine group can act as a nucleophile, allowing for various coupling reactions with electrophiles. This compound can undergo:

  • Nucleophilic substitutions: The bromine atom can be replaced by other nucleophiles.
  • Coupling reactions: The amine group can react with acyl chlorides or isocyanates to form amides or ureas, respectively.

These reactions are significant in synthesizing derivatives that may exhibit enhanced biological properties.

Research indicates that compounds containing both pyrazole and thiophene moieties often exhibit diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. Specifically, 3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential as an inhibitor in various biochemical pathways. The bromothiophene component may enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with cellular targets .

Synthesis of 3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the pyrazole ring: Starting from suitable precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
  • Bromination: Introducing the bromine atom onto the thiophene ring via electrophilic aromatic substitution.
  • Amine functionalization: Converting suitable intermediates into the final amine product through reductive amination or direct amination methods.

These steps require careful control of reaction conditions to yield high purity products .

The unique structure of 3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine makes it a valuable compound in medicinal chemistry. Potential applications include:

  • Drug development: As a lead compound for synthesizing new pharmaceuticals targeting specific diseases.
  • Research tool: In biochemical studies to probe cellular pathways or as a marker in drug efficacy studies.

The compound's ability to interact with biological systems makes it a candidate for further investigation in therapeutic contexts .

Studies on the interactions of 3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine with biological targets reveal its potential as an inhibitor of specific enzymes or receptors. For instance, it may interact with proteins involved in inflammatory pathways or cancer cell proliferation. Such studies typically employ techniques like:

  • Molecular docking simulations: To predict binding affinities and interaction modes with target proteins.
  • In vitro assays: To evaluate biological activity against cell lines or enzyme systems.

These studies help elucidate the mechanism of action and therapeutic potential of the compound .

Several compounds share structural similarities with 3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, including:

Compound NameMolecular FormulaKey Features
3-(5-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amineC8H8BrN3SSimilar pyrazole structure; different bromine position
4-(Bromothiophen-2-yl)-1-methylpyrazoleC9H8BrN3SContains a different substituent on pyrazole
5-(Bromothiophen)pyrazoleC7H6BrN2SLacks methyl group; different pharmacological profile

The uniqueness of 3-(3-Bromothiophen-2-YL)-1-methyl-1H-pyrazol-5-amines lies in its specific arrangement of substituents that may influence its biological activity and pharmacokinetic properties differently compared to these similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.96223 g/mol

Monoisotopic Mass

256.96223 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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